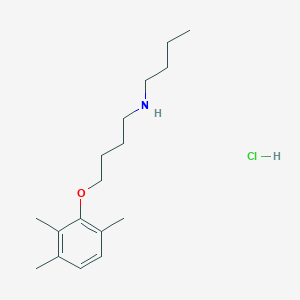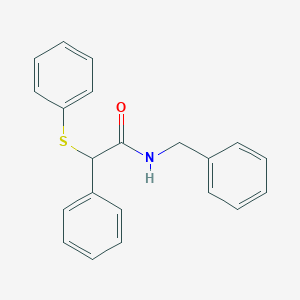![molecular formula C14H11BrClN3O3 B5142795 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide, also known as BCPIN, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BCPIN is a hydrazide derivative that exhibits a range of biological activities, including antimicrobial, antifungal, and antitumor properties. In
Mechanism of Action
The mechanism of action of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and DNA replication. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been shown to disrupt fungal cell membrane integrity, leading to cell death. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes, respectively. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a variety of microorganisms. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide. One area of interest is the development of new derivatives of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide with improved antimicrobial, antifungal, and antitumor properties. Another area of research is the investigation of the mechanism of action of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide, which may lead to the development of new therapeutic agents. Finally, the potential use of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide as a lead compound for drug discovery in the field of medicinal chemistry is an exciting avenue for future research.
Synthesis Methods
The synthesis of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 2-bromo-4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an acyl hydrazide intermediate, which is then treated with bromine to yield the final product. The synthesis of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Scientific Research Applications
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been found to be effective against fungal infections, such as Candida albicans. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has demonstrated antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-11-7-10(16)1-2-12(11)22-8-13(20)18-19-14(21)9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRLHOTJQWVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5142725.png)
![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![2-{[4-(2-fluorophenoxy)butyl]amino}ethanol](/img/structure/B5142743.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5142750.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5142759.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)